molecular formula C13H12O4 B12579742 5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester

5-Hydroxy-4-methoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B12579742
M. Wt: 232.23 g/mol
InChI Key: WASCCALFIICCMS-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features functional groups such as a carboxylic acid, hydroxyl, methoxy, and ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2-Naphthalenecarboxylic acid+MethanolH2SO42-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester+Water\text{2-Naphthalenecarboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester} + \text{Water} 2-Naphthalenecarboxylic acid+MethanolH2​SO4​​2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 2-Naphthalenecarboxylic acid, 5-oxo-4-methoxy-, methyl ester.

    Reduction: Formation of 2-Naphthalenemethanol, 5-hydroxy-4-methoxy-.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-hydroxy-, methyl ester
  • 2-Naphthalenecarboxylic acid, 5-hydroxy-4,6,7-trimethoxy-, methyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both hydroxyl and methoxy groups on the naphthalene ring provides a distinct set of chemical properties compared to its analogs.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 5-hydroxy-4-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O4/c1-16-11-7-9(13(15)17-2)6-8-4-3-5-10(14)12(8)11/h3-7,14H,1-2H3

InChI Key

WASCCALFIICCMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=CC=C2O

Origin of Product

United States

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